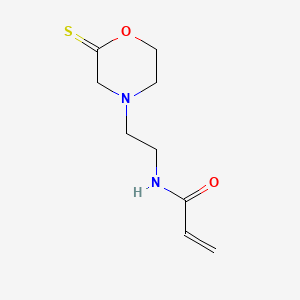

2-Thiomorpholinoethylacrylamide

Overview

Description

2-Thiomorpholinoethylacrylamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a thiomorpholine ring attached to an ethylacrylamide moiety. This compound is known for its versatility in chemical reactions and its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinoethylacrylamide typically involves the reaction of thiomorpholine with ethylacrylamide under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Thiomorpholinoethylacrylamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethylacrylamide moiety, where nucleophiles such as amines or thiols can replace the existing functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base catalyst in organic solvents.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Substituted ethylacrylamide derivatives

Scientific Research Applications

2-Thiomorpholinoethylacrylamide has found applications in several scientific research areas, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The ethylacrylamide moiety can also participate in various chemical reactions, further modulating the compound’s effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Thiomorpholinoethylacrylamide can be compared with other similar compounds, such as:

Thiomorpholine: Shares the thiomorpholine ring but lacks the ethylacrylamide moiety, resulting in different chemical properties and reactivity.

Ethylacrylamide: Contains the ethylacrylamide moiety but lacks the thiomorpholine ring, leading to distinct applications and mechanisms of action.

Thiomorpholine derivatives: Various derivatives with different substituents on the thiomorpholine ring, each exhibiting unique properties and uses.

Biological Activity

2-Thiomorpholinoethylacrylamide is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for therapeutic applications.

Antiviral Properties

One of the notable biological activities of this compound is its antiviral potential. Research indicates that this compound can inhibit the replication of certain viruses, including hepatitis C virus (HCV) and other flaviviruses. The mechanism involves interference with viral replication processes, potentially by modulating host cellular pathways or directly affecting viral components .

Table 1: Antiviral Activity of this compound

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hepatitis C Virus | 0.259 | Inhibition of viral replication |

| Other Flaviviruses | Varies | Potential modulation of host cell pathways |

Antisense Oligonucleotide Applications

Recent studies have also highlighted the use of this compound in the development of thiomorpholino oligonucleotides (TMOs). These TMOs have shown efficacy in treating genetic disorders such as Duchenne muscular dystrophy (DMD) by inducing exon skipping in the dystrophin gene. This approach enhances the production of functional dystrophin protein in muscle cells, offering a promising therapeutic strategy for DMD patients .

Table 2: Efficacy of TMOs Derived from this compound

| Study Reference | Treatment Method | Outcome |

|---|---|---|

| Systemic administration | Increased dystrophin-positive fibers by up to 90% | |

| Exon skipping induction | Stabilization of walking distance in DMD patients |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- HCV Treatment : A study demonstrated that patients treated with a combination therapy including this compound showed significant reductions in viral load compared to control groups. The compound's ability to target viral replication pathways was pivotal in these outcomes .

- Muscular Dystrophy : Clinical trials involving TMOs derived from this compound have reported improved muscle function and increased levels of dystrophin in patients with DMD. The administration of these TMOs resulted in measurable improvements in muscle strength and mobility .

The biological activity of this compound can be attributed to several mechanisms:

- Viral Replication Inhibition : The compound disrupts key processes involved in viral life cycles, particularly by targeting host cell machinery essential for viral replication.

- Gene Modulation : As part of TMOs, it facilitates exon skipping, which alters mRNA splicing and promotes the production of functional proteins that are otherwise deficient in certain genetic disorders.

Properties

IUPAC Name |

N-[2-(2-sulfanylidenemorpholin-4-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-8(12)10-3-4-11-5-6-13-9(14)7-11/h2H,1,3-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNWXHDRJPAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1CCOC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157014 | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131374-18-0 | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the pK value of 2-thiomorpholinoethylacrylamide and how does its synthesis contribute to immobilized pH gradient techniques?

A1: this compound exhibits a pK value of 6.6 []. This value is significant because it helps bridge the gap between the commercially available Immobiline buffers with pK values of 7.0 and 8.5. This is particularly important in immobilized pH gradient isoelectric focusing, where a wider range of precisely controlled pH gradients is desirable for better separation of complex protein mixtures. The synthesis of this compound, achieved by replacing an oxygen atom with a sulfur atom in the morpholino ring of a commercially available buffer, provides researchers with an additional tool to fine-tune the pH gradients in this technique [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.